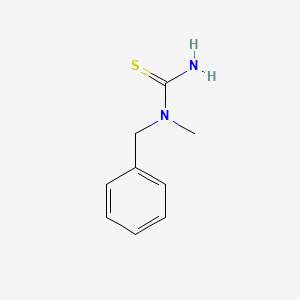

N-benzyl-N-methylthiourea

Beschreibung

Broad Significance of the Thiourea (B124793) Scaffold in Organic and Medicinal Chemistry

The thiourea moiety, characterized by the formula (R1R2N)(R3R4N)C=S, is a cornerstone in the fields of organic and medicinal chemistry. mdpi.com First synthesized in 1873, this sulfur analog of urea (B33335) has demonstrated a remarkable versatility that has led to its classification as a "privileged structure." nih.gov This designation stems from its ability to form stable hydrogen bonds with various biological targets, including proteins and enzymes, a critical factor in the molecular recognition processes that underpin therapeutic activity. nih.govbiointerfaceresearch.com

The significance of the thiourea scaffold is underscored by its presence in a wide array of compounds with demonstrated biological activities, including:

Anticancer mdpi.com

Antiviral nih.gov

Antimicrobial researchgate.net

Anti-inflammatory researchgate.net

Antitubercular mdpi.com

Beyond its medicinal applications, the thiourea framework serves as a crucial intermediate in the synthesis of numerous heterocyclic compounds. researchgate.netrsc.org The reactivity of its sulfur and nitrogen atoms allows for a variety of chemical transformations, making it a versatile tool for organic chemists. researchgate.net

Table 1: Selected Biologically Active Thiourea Derivatives

| Compound Name | Biological Activity | Reference |

| Thioacetazone | Antitubercular | nih.gov |

| Thiocarlide | Antitubercular | nih.gov |

| N-Phenylmorpholine-4-carbothioamide | Antimicrobial | mdpi.com |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | Anticancer | biointerfaceresearch.com |

Current Research Landscape Pertaining to N-benzyl-N-methylthiourea Analogs

While research specifically on this compound is somewhat limited, the study of its analogs is an active area of investigation. researchgate.net Analogs of this compound, which share the core thiourea structure but differ in the substituents attached to the nitrogen atoms, are being explored for a variety of applications. For instance, N-benzyl-N''-(5''-deoxy-alpha-D-thymidin-5''-yl)thiourea, an analog incorporating a modified thymidine (B127349) moiety, is being investigated for its potential antiviral and anticancer properties due to its structural similarity to nucleosides. ontosight.ai

Another area of interest is the development of N-Benzyl-N′-arylthiourea derivatives as potent inhibitors of viruses like cytomegalovirus (CMV). researchgate.net These studies highlight the modularity of the thiourea scaffold, where systematic modifications of the benzyl (B1604629) and methyl groups can lead to compounds with highly specific biological activities. The synthesis of N'-benzoyl-N-benzyl-N-methylthiourea and its derivatives is also being explored, with a focus on their potential as antimicrobial, antiviral, and anticancer agents. ontosight.ai

Table 2: Properties of this compound

| Property | Value |

| Chemical Formula | C9H12N2S |

| Molecular Weight | 180.27 g/mol |

| CAS Number | 53393-11-6 |

| IUPAC Name | 1-benzyl-1-methylthiourea nih.gov |

| Physical Form | Solid |

Overview of Key Research Directions in Thiourea Chemistry

The field of thiourea chemistry is dynamic, with several key research directions emerging. A primary focus remains on the design and synthesis of novel thiourea derivatives with enhanced biological activity and selectivity. biointerfaceresearch.com This involves computational methods like molecular docking to predict the interactions of thiourea compounds with biological targets, followed by targeted synthesis and in vitro and in vivo testing. biointerfaceresearch.com

Another significant trend is the development of more efficient and environmentally friendly synthetic methods for preparing thiourea compounds. nih.gov This includes the use of microwave irradiation, ultrasound, and green solvents to reduce reaction times and minimize waste. nih.gov

Furthermore, the application of thiourea derivatives extends beyond medicine into materials science. Researchers are exploring their use as:

Organocatalysts rsc.org

Corrosion inhibitors rsc.orgresearchgate.net

Anion receptors rsc.org

The supramolecular chemistry of thioureas is also a burgeoning field, with studies focusing on the formation of complex architectures stabilized by non-covalent interactions. acs.org These investigations are crucial for understanding the fundamental principles that govern molecular recognition and self-assembly, which could lead to the development of new functional materials.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-benzyl-1-methylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2S/c1-11(9(10)12)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGECWZHYDMFANY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90501551 | |

| Record name | N-Benzyl-N-methylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90501551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53393-11-6 | |

| Record name | N-Benzyl-N-methylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90501551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N Benzyl N Methylthiourea and Its Structural Analogs

Strategies for Thiourea (B124793) Core Formation

The construction of the thiourea backbone (R₂N−C(=S)−NR₂) is a fundamental step in the synthesis of N-benzyl-N-methylthiourea and its analogs. wikipedia.org Various strategies have been developed to achieve this, ranging from classical condensation reactions to modern multicomponent approaches.

Condensation Reactions Involving Isothiocyanates

A primary and widely utilized method for synthesizing substituted thioureas is the condensation reaction between an isothiocyanate and an amine. wikipedia.org The carbon atom of the isothiocyanate group (–N=C=S) is highly electrophilic, making it susceptible to nucleophilic attack by amines. foodandnutritionjournal.org This reaction is generally efficient and proceeds via the addition of the amine to the isothiocyanate to form the corresponding thiourea derivative. nih.gov

The general reaction is as follows: R-N=C=S + R'R''NH → R-NH-C(=S)-NR'R''

This method's versatility allows for the synthesis of a wide array of N,N'-disubstituted and trisubstituted thioureas by selecting the appropriate isothiocyanate and amine precursors. For instance, reacting an isothiocyanate with a primary or secondary amine directly yields the desired thiourea. wikipedia.orgorgsyn.org The reaction conditions are often mild, and the yields are typically high.

A study on the synthesis of N-acyl thiourea derivatives highlights the condensation of an acid chloride with ammonium (B1175870) thiocyanate (B1210189) to generate an isothiocyanate in situ, which then reacts with a heterocyclic amine to form the final product. nih.gov This demonstrates the adaptability of the isothiocyanate-based approach.

Reactions Utilizing Thiophosgene (B130339) and Amines

Thiophosgene (CSCl₂) serves as a valuable reagent for the synthesis of thioureas, particularly symmetrically N,N'-disubstituted thioureas. wikipedia.orgresearchgate.net The reaction involves the coupling of two equivalents of an amine with one equivalent of thiophosgene, leading to the formation of the thiourea and two equivalents of hydrogen chloride. wikipedia.org

The general reaction is: 2 R₂NH + CSCl₂ → (R₂N)₂C=S + 2 HCl

While effective, this method has a significant drawback due to the highly toxic and corrosive nature of thiophosgene. oup.com Consequently, its use is often limited to situations where other methods are not feasible. Despite its hazards, thiophosgene's high reactivity allows it to be used in the synthesis of a variety of sulfur-containing heterocycles and other organosulfur compounds. researchgate.net A two-step procedure can also be employed where a primary amine is first reacted with thiophosgene to form a thiocarbamic chloride, which is then reacted with another amine to produce unsymmetrical thioureas. mdpi.com

One-Pot Multicomponent Synthesis Approaches for Substituted Thioureas

In recent years, one-pot multicomponent reactions (MCRs) have gained prominence as an efficient and environmentally friendly strategy for synthesizing complex molecules from simple starting materials in a single step. globalresearchonline.netbeilstein-journals.org This approach is highly desirable as it often reduces reaction times, minimizes waste, and simplifies purification processes. globalresearchonline.netscispace.com

Several MCRs have been developed for the synthesis of substituted thioureas and their derivatives. For example, a catalyst-free, one-pot, three-component reaction of arylaldehydes, thiourea, and orthoformates has been developed for the preparation of 1,3,5-triazine-2,4-dithione derivatives. beilstein-journals.org Another environmentally benign method involves the condensation of amines and carbon disulfide in an aqueous medium to produce symmetrical and unsymmetrical substituted thioureas without the need for toxic reagents like isothiocyanates or thiophosgene. organic-chemistry.orgacs.org

Mechanochemical ball milling represents another innovative approach for the synthesis of thioureas, where solid-state reactions are induced by mechanical force, often eliminating the need for solvents. nih.gov These MCRs offer significant advantages in terms of efficiency and sustainability for the synthesis of diverse thiourea derivatives.

Cyclocondensation and Heterocycle Formation via Thiourea Intermediates

Thiourea and its derivatives are valuable intermediates in the synthesis of a wide variety of heterocyclic compounds. researchgate.net The thiourea moiety can undergo cyclocondensation reactions with various bifunctional reagents to form five-, six-, and seven-membered heterocyclic rings.

A classic example is the Hantzsch thiazole (B1198619) synthesis, which involves the one-pot condensation of α-haloketones with thiourea or thioamides. globalresearchonline.netscispace.com This reaction has been adapted to solvent-free conditions, making it more environmentally friendly. scispace.comresearchgate.net

Furthermore, thiourea intermediates can be involved in the formation of spiro heterocycles. For instance, the reaction of [e]-fused 1H-pyrrole-2,3-diones with thiourea can lead to the formation of spiro pyrrole-substituted pseudothiohydantoins and thiohydantoins. beilstein-journals.org The cyclocondensation of N-prop-2-ynyl-o-phenylenediamine with phenyl isothiocyanate results in the formation of 1-(3-arylprop-2-ynyl)-2,3-dihydro-1H-benzimidazole-2-thiones. researchgate.net These examples highlight the utility of thioureas as versatile building blocks in heterocyclic synthesis.

Specific Preparative Routes Targeting this compound Scaffolds

The synthesis of the specific compound this compound (C₉H₁₂N₂S) can be achieved through tailored applications of the general methods described above. biosynth.comchemsynthesis.comnih.govsigmaaldrich.com

Reactions of Benzyl (B1604629) Isothiocyanates with Methylamine

A direct and common method for the preparation of N-benzyl-N'-methylthiourea involves the reaction of benzyl isothiocyanate with methylamine. orgsyn.orgcymitquimica.com This reaction follows the general principle of amine addition to an isothiocyanate.

The reaction is as follows: C₆H₅CH₂-N=C=S + CH₃NH₂ → C₆H₅CH₂-NH-C(=S)-NH-CH₃

This method is analogous to the general preparation of alkyl thioureas from alkyl isothiocyanates and an appropriate amine. orgsyn.org The reactivity of benzyl isothiocyanate is well-established, and it readily reacts with nucleophiles like the amino group of methylamine. nih.gov The reaction of N-benzyl-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]amine with aryl isothiocyanates has also been studied, leading to the formation of thiazolidine (B150603) derivatives, showcasing the reactivity of isothiocyanates with azomethine ylides. researchgate.net

An alternative approach for a related compound, 1-(4-benzyloxy-benzyl)-3-methyl-thiourea, involves reacting 4-(benzyloxy)benzaldehyde (B125253) with N-methylthiourea in the presence of a substituted silane (B1218182) and trifluoroacetic acid. google.com This indicates that reductive amination-type strategies can also be employed for the synthesis of this compound scaffolds.

Condensation of Benzyl Aldehydes with N-methylthiourea

The condensation reaction between aromatic aldehydes, such as benzaldehyde (B42025), and N-methylthiourea serves as a pathway to specific heterocyclic structures. When ethyl thiocyanoacetate is treated with benzaldehyde in the presence of N-methylthiourea, the reaction yields 5-benzylidene-3-methylthiazolidine-2,4-dione. oup.com This process involves a Knoevenagel-type condensation, where an initial product formed from the thiourea subsequently condenses with the aldehyde. oup.com The reaction of N,N'-dimethyl-N-thiocarbamoyl thiocyanoacetamide with benzaldehyde in the presence of N,N'-dimethylthiourea results in benzylidene N,N'-dimethyl-N-thiocarbamoyl thiocyanoacetamide. oup.com

Synthetic Pathways Employing Ring-Substituted Benzoyl Chlorides with N-methylthiourea

A common and effective method for synthesizing analogs of this compound involves the nucleophilic acylation of N-methylthiourea with various ring-substituted benzoyl chlorides. researchgate.netanalis.com.my This approach allows for the introduction of diverse functional groups onto the benzoyl moiety, leading to a wide range of 1-benzoyl-3-methylthiourea derivatives. analis.com.my

The general procedure involves reacting N-methylthiourea with a substituted benzoyl chloride in a suitable solvent like tetrahydrofuran (B95107) (THF), often in the presence of a base such as triethylamine. researchgate.net The reaction mixture is typically heated under reflux for several hours to ensure completion. researchgate.net The resulting solid product is then purified through washing and recrystallization, commonly from hot ethanol. researchgate.net This method has been used to synthesize a variety of derivatives, with modifications on the phenyl ring of the benzoyl group. analis.com.my For example, reacting 4-hexylbenzoyl chloride with N-methylthiourea produces 1-(4-hexylbenzoyl)-3-methylthiourea. analis.com.myresearchgate.net

Table 1: Synthesis of 1-Benzoyl-3-methylthiourea Derivatives

| Reactant 1 | Reactant 2 | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-Methylthiourea | Benzoyl chloride | THF, Triethylamine, Reflux for 5 hours | 1-Benzoyl-3-methylthiourea | Data not specified | researchgate.net |

| N-Methylthiourea | Substituted benzoyl chlorides | THF, Triethylamine, Reflux for 5 hours | 1-Benzoyl-3-methylthiourea derivatives (3a-c) | 27% (for 3c) | researchgate.net |

| N-Methylthiourea | 4-Hexylbenzoyl chloride | Not specified | 1-(4-Hexylbenzoyl)-3-methylthiourea | Data not specified | analis.com.myresearchgate.net |

Elucidation of Reaction Mechanisms in Thiourea Synthesis

The synthesis of thiourea derivatives can proceed through several reaction mechanisms depending on the starting materials and conditions. The reaction between N-methylthiourea and benzoyl chlorides is characterized as a nucleophilic acylation. researchgate.net In this mechanism, the nitrogen atom of N-methylthiourea acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride. This leads to the substitution of the chloride and the formation of the N-benzoyl-N'-methylthiourea structure. researchgate.net

In other synthetic routes, such as the heterocyclization reactions of 1-(acyl/aryl)-thioureas with α-halocarbonyl compounds, the proposed mechanism involves the formation of an isothiourea intermediate. conicet.gov.ar For syntheses starting from amines and carbon disulfide, the reaction is understood to proceed through a xanthate intermediate, which differs from the more common isothiocyanate pathway. researchgate.netacs.org

Controlled Synthesis for Targeted Molecular Architectures and Yield Optimization

Achieving targeted molecular architectures and optimizing product yields requires careful control over reaction conditions. A novel route for producing unsymmetrical disubstituted thioureas, including 1-benzyl-3-methylthiourea, via Lewis base catalyzed reductive alkylation with trichlorosilane (B8805176) has been reported to achieve high yields, with the synthesis of 1-benzyl-3-methylthiourea reaching 85%. rsc.org

In the synthesis of 1-benzoyl-3-methylthiourea derivatives, specific conditions are employed to control the reaction outcome. researchgate.net Key parameters include the choice of solvent (tetrahydrofuran), the use of a base (triethylamine), reaction temperature (reflux at 100°C), and duration (5 hours). researchgate.net Following the reaction, purification steps such as washing with water and saturated sodium bicarbonate, followed by recrystallization from a solvent like hot ethanol, are crucial for isolating the desired product in a pure form. researchgate.net Optimization of reaction conditions, such as adjusting temperature, can significantly impact the yield of the final product. beilstein-journals.org The strategic introduction of different substituents on the benzoyl chloride starting material allows for the controlled synthesis of a library of thiourea derivatives with varied structures. analis.com.my

Crystallographic and Conformational Analysis of N Benzyl N Methylthiourea and Its Derivatives

Single-Crystal X-ray Diffraction (SCXRD) Studies

Single-crystal X-ray diffraction (SCXRD) is a powerful technique for determining the three-dimensional atomic arrangement of crystalline solids. For N-benzyl-N-methylthiourea derivatives, SCXRD studies provide definitive insights into their molecular architecture.

Precise Molecular Geometry and Bond Lengths/Angles

The core of this compound features a thiourea (B124793) moiety. In related N,N,N′-trisubstituted thioureas, the thiourea fragment (N—C(S)—N) is essentially planar. researchgate.net The bond lengths and angles within this core are influenced by the electronic and steric effects of the substituents.

In N,N,N′-tribenzylthiourea, a closely related compound, the C=S double bond distance is 1.6905(14) Å. The C—N bond lengths within the thiourea core are distinct, with the bond to the disubstituted nitrogen (N2) being slightly longer [C1—N2 = 1.3569(18) Å] than the bond to the monosubstituted nitrogen [C1—N1 = 1.3419(18) Å]. iucr.org This difference suggests a degree of delocalization of the pi-electrons across the N-C-N system.

In another derivative, N-methyl-N,N′-diphenylthiourea, the C=S bond lengths are 1.6835(17) Å and 1.6798(19) Å for the two independent molecules in the asymmetric unit. researchgate.net The corresponding C—N bond lengths also show slight variations, reflecting the influence of the different substituents (methyl vs. phenyl) on the electronic distribution. researchgate.net For acylthiourea derivatives, the thiocarbonyl group (C=S) and carbonyl group (C=O) are typically oriented in opposite directions to each other. nih.govacs.org

Interactive Table: Selected Bond Lengths and Angles in Thiourea Derivatives

| Compound | Bond | Length (Å) | Bond Angle | Angle (°) | Source |

|---|---|---|---|---|---|

| N,N,N′-tribenzylthiourea | C=S | 1.6905(14) | N1-C1-N2 | - | iucr.org |

| C1-N1 | 1.3419(18) | N1-C1-S1 | - | iucr.org | |

| C1-N2 | 1.3569(18) | N2-C1-S1 | - | iucr.org | |

| N-methyl-N,N′-diphenylthiourea (Molecule 1) | C=S | 1.6835(17) | - | - | researchgate.netiucr.org |

| C1-N1 | 1.359(2) | - | - | researchgate.netiucr.org | |

| C1-N2 | 1.352(3) | - | - | researchgate.netiucr.org | |

| N-phenyl-N',N'-di-n-butylthiourea | C=S | 1.7004(11) | - | - | iucr.org |

| C1-N1 | 1.3594(15) | - | - | iucr.org |

Analysis of Conformational Preferences and Dihedral Angles

The conformation of this compound derivatives is largely defined by the rotational freedom around the C-N bonds. In N,N,N′-tribenzylthiourea, the benzyl (B1604629) groups adopt specific orientations to minimize steric hindrance. The two benzyl rings attached to the tertiary amine are significantly twisted relative to each other, with a dihedral angle of 76.96(7)°. iucr.org In contrast, the benzyl ring on the secondary amine is nearly parallel to one of the tertiary amine's benzyl rings, with a small dihedral angle of 8.92(8)°. researchgate.netiucr.org

In N-acylthiourea derivatives, the planarity of different molecular fragments and the dihedral angles between them are crucial. For instance, in one derivative, a 1-methylthiourea moiety and a benzaldehyde (B42025) group were found to be nearly coplanar, with a dihedral angle of just 5.53(2)°. nih.govacs.org The conformation of these molecules is often described as trans-cis with respect to the thiourea sulfur atom. The phenyl substituent on the secondary amine in N-phenyl-N',N'-di-n-butylthiourea is twisted with respect to the central N—C(S)—N plane, showing a C1—N1—C2—C7 torsion angle of 55.54(16)°. iucr.org

Investigation of Intramolecular Hydrogen Bonding Patterns

Intramolecular hydrogen bonds are key in stabilizing the molecular conformation. In N-acyl and N-aroyl thiourea derivatives, a common and strong intramolecular hydrogen bond occurs between the N-H proton of the thiourea backbone and the carbonyl oxygen atom (N-H···O). nih.govacs.orgresearchgate.net This interaction leads to the formation of a stable six-membered pseudo-ring, often described as an S(6) loop. nih.govacs.org This feature is consistently observed across a wide range of N-benzoylthiourea and related structures. researchgate.netasianpubs.org

For this compound itself, which lacks a carbonyl group, this specific type of intramolecular hydrogen bond is not possible. However, in derivatives containing other potential hydrogen bond acceptors, such as a methoxy (B1213986) group, other intramolecular interactions like O—H···O or N—H···N can be observed. researchgate.net

Supramolecular Architectures and Intermolecular Interactions in the Solid State

In the solid state, molecules of this compound and its derivatives assemble into complex three-dimensional structures, or supramolecular architectures, stabilized by a variety of intermolecular interactions.

Characterization of Intermolecular Hydrogen Bonding Networks (N-H···O, N-H···S, C-H···O, O-H···S)

Intermolecular hydrogen bonds are the primary forces directing the crystal packing of thiourea derivatives. The N-H groups of the thiourea backbone are excellent hydrogen bond donors, while the sulfur atom is a common acceptor.

N-H···S Hydrogen Bonds : This is a hallmark interaction in thiourea crystal structures. Molecules often form centrosymmetric dimers through pairs of N-H···S hydrogen bonds, creating a characteristic {⋯HNCS}2 synthon. researchgate.net This motif links molecules into chains or more complex networks. researchgate.net

N-H···O Hydrogen Bonds : In acylthiourea derivatives, the N-H group can also bond to the carbonyl oxygen of a neighboring molecule. This interaction, along with O-H···S bonds in derivatives with hydroxyl groups, can create robust dimeric structures, often described by an R22(8) graph-set notation. nih.govacs.org

C-H···O and C-H···S Interactions : Weaker C-H···O and C-H···S hydrogen bonds also play a significant role in stabilizing the crystal packing. nih.govacs.orgresearchgate.net These interactions connect the primary hydrogen-bonded networks into a three-dimensional architecture.

Interactive Table: Intermolecular Hydrogen Bond Data for a Thiourea Derivative

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Source |

|---|---|---|---|---|---|

| N4–H4A···O3 | 0.86 | 2.19 | 3.033(3) | 166.0 | nih.gov |

| N2–H2···O6 | 0.86 | 2.22 | 3.076(3) | 173.0 | nih.gov |

| C12–H12···O6 | 0.93 | 2.53 | 3.298(4) | 140.0 | nih.gov |

Analysis of Weak Non-Covalent Interactions (C-H···π, C-O···π, π···π Stacking)

C-H···π Interactions : These interactions occur when a C-H bond points towards the face of an aromatic (π) system. In several acylthiourea derivatives, a C-H from a phenyl or cyclohexane (B81311) ring interacts with a phenyl ring of an adjacent molecule, with H···π distances measured around 2.72 Å to 2.95 Å. nih.govacs.org

π···π Stacking : The stacking of aromatic rings is another important stabilizing force. In N,N,N′-tribenzylthiourea, the parallel arrangement of two benzyl rings from different molecules facilitates π···π stacking interactions, with centroid-centroid distances observed in the range of 3.54 Å to 3.85 Å. researchgate.net

C-O···π Interactions : In some cases, a carbonyl oxygen atom can interact with a π-system. An example shows a C-O···π interaction with an O···π distance of 3.612 Å. nih.govacs.org

These varied intermolecular forces work in concert to build the intricate and stable crystal lattices observed for this compound and its derivatives.

Formation and Characterization of Infinite Chains, Dimers, and Higher-Order Molecular Assemblies

The supramolecular architecture of thiourea derivatives is predominantly governed by a network of non-covalent interactions, leading to the formation of well-defined one-, two-, or three-dimensional assemblies. In the crystal lattice, these molecules often self-assemble into infinite chains, dimers, and other higher-order structures through a variety of hydrogen bonding patterns.

A common feature in the crystal packing of many thiourea compounds is the formation of centrosymmetric dimers via intermolecular N-H···S hydrogen bonds. acs.orgscience.gov This interaction typically involves the thioamide N-H group as the hydrogen bond donor and the sulfur atom as the acceptor, resulting in a stable eight-membered ring motif, often described by the graph set notation R22(8). acs.org

While specific studies on the supramolecular assemblies of this compound are not extensively documented, the analysis of closely related structures provides significant insights. For instance, N,N,N′-tribenzylthiourea has been observed to form infinite chains through N-H···S hydrogen bonds. researchgate.netiucr.org In contrast, N-methyl-N,N′-diphenylthiourea molecules assemble into hydrogen-bonded pairs. researchgate.net These examples highlight how the nature and number of substituents on the thiourea core can influence the resulting supramolecular structure.

Table 1: Common Supramolecular Assemblies in Thiourea Derivatives

| Type of Assembly | Key Intermolecular Interactions | Example Compound(s) |

| Dimers | N-H···S hydrogen bonds (R22(8) motif) | 1-Acyl-3-alkylthioureas |

| Infinite Chains | N-H···S hydrogen bonds, N-H···O hydrogen bonds | N,N,N′-tribenzylthiourea, Acyl thiourea derivatives |

| Higher-Order Assemblies | Combination of N-H···S, C-H···O, C-H···π, and π-π stacking | Various substituted thioureas |

Polymorphism and its Influence on Crystal Packing and Stability

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a well-documented phenomenon in thiourea derivatives. researchgate.net This arises from the conformational flexibility of the thiourea backbone, particularly the rotation around the C-N bonds. researchgate.net Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability, which are of significant interest in materials science and pharmaceuticals.

For instance, symmetrically substituted thiourea derivatives have been shown to be polymorphic due to the flexible nature of the C-N bond. researchgate.net A study on 3-benzoyl-1,1-dimethyl-thiourea (3BDMT) revealed the existence of two polymorphic forms (Form I and Form II). iucr.orgsemanticscholar.org These polymorphs exhibit different crystal packing and morphologies. The presence of π-π stacking interactions in Form II was found to contribute to its greater stability compared to Form I, which was also reflected in its higher enthalpy of melting as determined by differential scanning calorimetry (DSC). iucr.orgsemanticscholar.org

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mersin.edu.trakademisains.gov.my This method partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates that of the surrounding molecules. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), shape index, and curvedness, a detailed picture of the intermolecular contacts can be obtained. akademisains.gov.my

In studies of N-aroyl-N'-(2-pyridyl)thiourea derivatives, Hirshfeld analysis revealed that the crystal structures were stabilized by a combination of H···H, H···S, O···H, N···H, C–H···π, and π···π interactions. akademisains.gov.my The analysis showed that H···H, C–H···S, and C···H interactions provided the largest contributions to the molecular packing. akademisains.gov.my Similarly, for N-(bis(3,5-dimethoxybenzyl)carbamothioyl)-4-R-benzamide compounds, Hirshfeld surface analysis was used to assess the driving forces for crystal structure formation, highlighting the importance of N-H···S, C-H···S, C-H···O, C-H···N, C-H···π, and π-π stacking interactions. mersin.edu.tr

Although a specific Hirshfeld surface analysis of this compound has not been reported, it is anticipated that such an analysis would reveal a significant contribution from H···H contacts, which are typically the most abundant. Furthermore, due to the presence of the benzyl and methyl groups, C···H/H···C and N···H/H···N contacts, as well as π-π stacking interactions involving the phenyl ring, would be expected to play a significant role in the crystal packing.

Table 2: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Substituted Thioureas

| Type of Contact | Typical Contribution Range (%) |

| H···H | 40 - 60 |

| C···H / H···C | 15 - 30 |

| S···H / H···S | 5 - 15 |

| O···H / H···O | 5 - 15 |

| N···H / H···N | 2 - 10 |

| C···C (π-π stacking) | 1 - 5 |

Note: The values in this table are approximate and can vary depending on the specific substituents on the thiourea molecule.

Advanced Spectroscopic Characterization and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H and ¹³C NMR)

NMR spectroscopy provides definitive evidence for the structural integrity of N-benzyl-N-methylthiourea by mapping its proton and carbon framework.

The ¹H NMR spectrum is expected to show distinct signals corresponding to each type of proton in the molecule. The five protons of the phenyl group on the benzyl (B1604629) substituent would appear as a multiplet in the aromatic region, typically around 7.2-7.4 ppm. The two benzylic protons (–CH₂–) would likely produce a singlet at approximately 4.4-4.8 ppm. The three protons of the N-methyl group (–CH₃) are expected to generate a singlet at a higher field, around 3.0-3.3 ppm. The two protons of the terminal amine (–NH₂) would present as a broad singlet, the chemical shift of which can be variable and is influenced by solvent and concentration.

The ¹³C NMR spectrum provides insight into the carbon skeleton. The most characteristic signal is that of the thiocarbonyl carbon (C=S), which is expected to resonate at a significantly downfield position, generally in the range of 175-185 ppm, a hallmark of thiourea (B124793) derivatives. scispace.com The carbons of the aromatic ring are predicted to appear between 127 and 140 ppm. Other expected signals include the benzylic carbon (–CH₂) around 50-55 ppm and the N-methyl carbon (–CH₃) at approximately 35-40 ppm. ias.ac.inudel.edu

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Group | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Aromatic C-H | ~7.2-7.4 | Multiplet |

| Benzylic -CH₂- | ~4.4-4.8 | Singlet | |

| N-CH₃ | ~3.0-3.3 | Singlet | |

| -NH₂ | Variable | Broad singlet | |

| ¹³C | C=S | ~175-185 | Thiocarbonyl carbon scispace.com |

| Aromatic C | ~127-140 | Multiple signals | |

| Benzylic -CH₂- | ~50-55 | ||

| N-CH₃ | ~35-40 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily associated with the thiocarbonyl chromophore and the aromatic benzyl group.

The electronic spectrum of thiourea derivatives is typically characterized by two main absorption bands. cdnsciencepub.com For this compound, a low-intensity absorption band at a longer wavelength (around 330-340 nm) is expected, which is assigned to the symmetry-forbidden n→π* transition. This transition involves the excitation of a non-bonding electron from the sulfur atom to an anti-bonding π* orbital of the C=S group. A second, much more intense absorption band is expected at a shorter wavelength (around 250-260 nm), corresponding to the allowed π→π* transition within the thiocarbonyl group. cdnsciencepub.comupi.edu The presence of the benzyl group may lead to additional absorptions related to its own π→π* transitions in the deeper UV region.

In molecules containing both electron-donating and electron-accepting moieties, it is possible to observe Intermolecular Charge Transfer (ICT) bands. For this compound, the thiourea part can act as an electron donor, while the benzyl group can be involved in the electronic system. While not as pronounced as in specifically designed ICT systems, some degree of charge transfer character may contribute to the electronic transitions, particularly upon excitation to higher energy states. Theoretical studies on similar acylthiourea derivatives suggest that charge-transfer characteristics can be significant and influence the molecule's electronic properties. researchgate.netresearchgate.net

Table 3: Predicted Electronic Transitions for this compound

| Transition | Expected λ_max (nm) | Intensity | Associated Group |

|---|---|---|---|

| n→π | ~330-340 | Low | C=S |

| π→π | ~250-260 | High | C=S |

| π→π* | <250 | High | Aromatic Ring |

Identification of n→π* and π→π* Transitions

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of this compound. The compound, with a molecular formula of C₉H₁₂N₂S, has a calculated molecular weight of approximately 180.27 g/mol . nih.govsigmaaldrich.com In a mass spectrum, this would correspond to the molecular ion peak (M⁺•) at an m/z (mass-to-charge ratio) of 180.

Electron impact (EI) ionization of this compound would induce fragmentation, providing valuable structural information. The fragmentation pattern is dictated by the stability of the resulting carbocations and neutral losses. Due to the presence of the benzyl group, a prominent and characteristic fragmentation pathway involves the cleavage of the benzylic C-N bond. This cleavage results in the formation of the highly stable tropylium (B1234903) cation ([C₇H₇]⁺) at m/z 91. researchgate.netscielo.br The observation of this peak is a strong indicator of a benzyl moiety within the structure.

Other fragmentation pathways arise from cleavages around the thiourea core. The effect of alkyl and aryl groups on the fragmentation of thiourea derivatives is a key aspect of spectral interpretation. researchgate.net Ruptures of the C-N bonds are common in similar structures, leading to various fragment ions. scielo.br

A summary of expected key fragments in the mass spectrum of this compound is presented below.

| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |

| 180 | Molecular Ion | [C₉H₁₂N₂S]⁺• | Ionization of the parent molecule |

| 91 | Tropylium Cation | [C₇H₇]⁺ | Cleavage of the benzyl C-N bond |

| 89 | Methylthiourea radical cation | [C₂H₅N₂S]⁺• | Cleavage of the benzyl C-N bond |

| 77 | Phenyl Cation | [C₆H₅]⁺ | Loss of CH₂ from tropylium cation |

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis in Complexes

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to analyze the elemental composition and the chemical and electronic states of atoms within a material. urv.cat While XPS can characterize this compound itself, it is particularly powerful for investigating its coordination behavior in metal complexes. tandfonline.com When a thiourea derivative like this compound acts as a ligand, XPS can identify which atoms are involved in bonding with the metal center by detecting "chemical shifts" in the core-level electron binding energies. tandfonline.comchemrxiv.org

The analysis of a metal complex of this compound would focus on the high-resolution spectra of the S 2p, N 1s, and C 1s regions, as well as the characteristic core levels of the coordinated metal. chemrxiv.orgresearchgate.net

Sulfur (S 2p): The sulfur atom in the thiocarbonyl group (C=S) is a primary coordination site. Upon bonding to a metal ion, electron density is drawn from the sulfur atom, resulting in an increase in the S 2p binding energy. This positive chemical shift is direct evidence of S-metal bond formation. chemrxiv.org

Nitrogen (N 1s): Thiourea ligands can also coordinate through one of the nitrogen atoms, often forming a chelate ring (M-S-C-N). tandfonline.com If a nitrogen atom is involved in coordination, its N 1s binding energy will also shift to a higher value compared to the uncoordinated ligand. The presence of two distinct nitrogen environments in this compound (one bonded to methyl and benzyl, the other as -NH₂) may result in complex N 1s spectra that can be deconvoluted to understand their respective roles in coordination.

Metal Core Levels: The XPS spectrum of the metal ion provides information about its oxidation state. For instance, in complexes with platinum, XPS can distinguish between Pt(II) and Pt(IV) species on a surface. mdpi.com Similarly, for a nickel complex, the Ni 2p spectrum can confirm the presence of Ni(II). chemrxiv.org

The table below summarizes the typical analysis performed using XPS on a thiourea-metal complex.

| Core Level | Typical Binding Energy Region (eV) | Interpretation of Chemical Shift upon Coordination |

| S 2p | ~162-164 eV | A positive shift indicates the involvement of the sulfur atom in direct bonding with the metal center. chemrxiv.orgresearchgate.net |

| N 1s | ~399-401 eV | A positive shift suggests coordination through a nitrogen atom. Differentiating between the two N atoms is possible. researchgate.net |

| C 1s | ~284-288 eV | Shifts in the C 1s spectrum can corroborate changes in the C=S and C-N environments upon complexation. researchgate.net |

| Metal-specific (e.g., Ni 2p, Pt 4f) | Varies by metal | The binding energy and satellite peaks are used to determine the oxidation state of the metal ion in the complex. chemrxiv.orgmdpi.com |

By using XPS, researchers can confirm the elemental composition of the complex and gain detailed insight into the ligand's coordination mode and the electronic state of the metal center. tandfonline.com

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for investigating the structural and electronic properties of thiourea (B124793) derivatives due to its favorable balance of accuracy and computational cost. nih.govscience.gov Functionals such as B3LYP are commonly employed, often paired with basis sets like 6-311++G(d,p) or def2-TZVP, to perform these calculations. nih.govresearchgate.netdntb.gov.ua These studies are fundamental for optimizing molecular geometries, predicting spectroscopic behavior, and understanding chemical reactivity. researchgate.net

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. ajchem-a.com For thiourea derivatives, DFT calculations are used to predict key structural parameters, including bond lengths, bond angles, and dihedral angles. orientjchem.org The accuracy of these theoretical structures is often validated by comparing them with experimental data obtained from single-crystal X-ray diffraction. nih.govdntb.gov.ua In many acylthiourea derivatives, a good correlation between the calculated and experimental geometries has been observed. nih.govdntb.gov.ua

Table 1: Illustrative Optimized Geometrical Parameters for a Thiourea Core (Based on related structures) This table presents typical values found in thiourea derivatives as specific experimental or calculated data for N-benzyl-N-methylthiourea was not available in the search results.

| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |

|---|---|---|

| C=S | 1.670 - 1.685 | |

| C-N (amide) | 1.350 - 1.390 | |

| C-N (amine) | 1.330 - 1.350 | |

| N-C-N | 115.0 - 118.0 | |

| N-C-S | 120.0 - 124.0 |

Source: General values synthesized from studies on thiourea derivatives. orientjchem.orgnih.gov

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and polarizability. nih.govschrodinger.com

A small energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and is considered a "soft" molecule. nih.govstuba.sk Conversely, a large energy gap indicates high stability and low reactivity. researchgate.net In studies of various thiourea derivatives, DFT calculations have been used to determine the energies of these frontier orbitals. nih.govbiointerfaceresearch.com For example, a study on benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate reported a low HOMO-LUMO energy gap, indicating high chemical reactivity and potential biological activity. nih.gov

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / η

Electronegativity (χ) = (I + A) / 2

Chemical Potential (μ) = -χ

Electrophilicity Index (ω) = μ² / (2η)

These descriptors provide quantitative measures of the molecule's reactivity and stability. nih.gov

Table 2: Representative FMO Data for Thiourea Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| An Acyl Thiourea (BTCC) | -6.26 | -2.31 | 3.95 |

| An Acyl Thiourea (MBTB) | -5.95 | -2.36 | 3.59 |

| A Dithiocarbazate Derivative | -0.26 | -0.18 | 0.08 |

Source: Data for BTCC and MBTB from nih.gov; Data for a dithiocarbazate derivative from nih.gov.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution on a molecule's surface. It helps to identify regions that are rich or deficient in electrons, thereby predicting sites susceptible to electrophilic and nucleophilic attack. acs.org The MEP surface is color-coded: red indicates regions of most negative electrostatic potential (electron-rich, prone to electrophilic attack), while blue represents regions of most positive potential (electron-poor, prone to nucleophilic attack). orientjchem.orgresearchgate.net

For thiourea derivatives, MEP analyses consistently show a region of high negative potential around the sulfur atom of the thiocarbonyl group (C=S), making it a primary site for electrophilic interaction. acs.orgresearchgate.net The nitrogen atoms also exhibit negative potential. researchgate.net Conversely, the hydrogen atoms attached to nitrogen (N-H protons) are characterized by positive potential, marking them as sites for nucleophilic attack. orientjchem.orgresearchgate.net This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule will interact with biological receptors. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure elements like bonds, lone pairs, and core orbitals. wisc.edu This method is used to investigate hyperconjugative interactions, intramolecular charge transfer (ICT), and the delocalization of electron density. icm.edu.plresearchgate.net

Natural Population Analysis (NPA), a part of the NBO method, calculates the charge distribution on an atomic level, providing more reliable atomic charges than other methods like Mulliken population analysis. uni-muenchen.de These charges offer insights into the electrostatic properties of the molecule. icm.edu.pl

Non-Covalent Interactions (NCIs) such as hydrogen bonds, van der Waals forces, and π-π stacking are critical in determining the supramolecular assembly and crystal packing of molecules. semanticscholar.orgresearchgate.net The NCI analysis, based on the electron density and its Reduced Density Gradient (RDG), is a powerful method for visualizing and characterizing these weak interactions. pnu.edu.ua It generates 3D plots where different types of interactions are represented by colored surfaces, typically showing strong attractive interactions (like hydrogen bonds) in blue, weak van der Waals interactions in green, and repulsive steric clashes in red. mdpi.com

DFT calculations are widely used to predict various spectroscopic properties, providing a powerful tool for structural elucidation when compared with experimental data. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. The calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental IR and Raman spectra. science.govresearchgate.net This comparison aids in the definitive assignment of vibrational modes, such as the characteristic ν(C=S) and ν(N-H) stretching frequencies in thiourea derivatives. nih.gov

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used within DFT to predict ¹H and ¹³C NMR chemical shifts. science.gov The calculated values are generally in good agreement with experimental data and are invaluable for assigning signals in complex spectra. science.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules. faccts.denih.gov It provides information about vertical excitation energies, oscillator strengths, and the corresponding maximum absorption wavelengths (λmax). researchgate.net The analysis of the molecular orbitals involved in these electronic transitions (e.g., n→π* or π→π*) offers a deeper understanding of the molecule's electronic structure. faccts.de For thiourea derivatives, TD-DFT can help interpret the observed absorption bands and explain how structural modifications affect the electronic properties. researchgate.net

Table of Compounds Mentioned

| Abbreviation/Name | Full Chemical Name |

|---|---|

| This compound | This compound |

| BTCC | 4-((3-benzoylthioureido)methyl)cyclohexane-1-carboxylic acid |

| MBTB | methyl 2-(3-benzoylthioureido)benzoate |

| - | benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate |

Non-Covalent Interaction (NCI) and Reduced Density Gradient (RDG) Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target receptor. This technique is crucial in drug discovery for screening virtual libraries of compounds and understanding the molecular basis of ligand-receptor interaction.

In silico docking studies on thiourea derivatives consistently aim to identify the most stable binding poses within the active site of a target protein. The stability of these conformations is quantified using scoring functions, which estimate the binding affinity, often represented as binding energy (in kcal/mol) or other scoring values like a Rerank Score (RS). A lower binding energy or score typically indicates a more stable and potent interaction. researchgate.netresearchgate.net

Simulations of N-benzoyl-N'-(4-fluorophenyl) thiourea derivatives against the Sirtuin1 (SIRT1) enzyme revealed specific binding conformations. The docking results, expressed as Rerank Scores (RS), are used to compare the binding stability of different derivatives against the native ligand. rjptonline.org

Table 1: Example of Predicted Binding Affinities for Thiourea Derivatives Against Various Receptors

| Derivative Class | Target Protein | Scoring Metric | Predicted Score Range | Reference |

|---|---|---|---|---|

| 2-Thiohydantoin Derivatives | 3IX3 | Binding Energy (kcal/mol) | -5.1 to -9.6 | ajchem-a.com |

| 2-Thiohydantoin Derivatives | 1FJ4 | Binding Energy (kcal/mol) | -4.9 to -7.8 | ajchem-a.com |

| N-Benzoylthiourea Derivatives | COX-2 (1PXX) | Rerank Score (RS) | -90.82 to -94.73 | researchgate.net |

| 1-Benzoyl-3-methylthiourea Derivatives | EGFR | Binding Energy (ΔG) | Lower than comparator | researchgate.netresearchgate.net |

| N-benzoyl-N'-(4-fluorophenyl)thiourea Derivatives | SIRT1 (4I5I) | Rerank Score (RS) | Lower than comparator | rjptonline.org |

Molecular docking is widely used to predict the inhibitory potential of compounds against specific enzymes implicated in disease.

Cyclooxygenase-2 (COX-2): N-benzoylthiourea derivatives have been investigated as potential inhibitors of COX-2, an enzyme associated with inflammation. researchgate.netbiolifesas.org In silico docking studies against the COX-2 isoenzyme (PDB ID: 1PXX or 5IKR) predict that these derivatives can bind effectively within its active site. researchgate.netresearchgate.net The predicted activity, based on scoring functions, suggests that certain derivatives may have analgesic and anti-inflammatory potential comparable to known NSAIDs like diclofenac. researchgate.net

Sirtuin-1 (SIRT1): SIRT1 is a histone deacetylase that is overexpressed in several cancers, making it a viable target for anticancer drug design. researchgate.netnih.gov Derivatives of N-benzoyl-N'-phenylthiourea have been docked into the SIRT1 receptor (PDB ID: 4I5I). rjptonline.orgresearchgate.net These studies predict that modifications to the benzoyl and phenyl rings can enhance binding affinity, potentially leading to the inhibition of the enzyme's activity and, consequently, an anti-cancer effect. rjptonline.org For example, N-(methylcarbamothioyl)-2-naphthamide, a related thiourea derivative, was predicted to be a potent SIRT1 inhibitor. researchgate.net

EGFR and HER-2: The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) are key targets in cancer therapy. researchgate.netnih.gov In silico studies have explored the ability of 1-benzoyl-3-methylthiourea derivatives to inhibit EGFR tyrosine kinase. researchgate.netchemrevlett.com These simulations often show that the thiourea derivatives can establish crucial interactions within the ATP-binding site of the EGFR kinase domain, similar to established inhibitors. researchgate.net Computational studies on cobalt(III) complexes of 1-benzoyl-3-methylthiourea derivatives have also been performed against HER-2 receptors (e.g., PDB ID: 3ERT), predicting potent inhibitory activity. jppres.com

Prediction of Binding Conformations and Interaction Scoring

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

While molecular docking provides a static snapshot of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior and stability of this complex over time. researchgate.net MD simulations for thiourea derivatives complexed with their target enzymes are performed to validate the docking results and assess the stability of the predicted interactions. researchgate.netnih.gov

A key parameter analyzed in MD simulations is the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein and ligand atoms from their initial docked positions. A stable RMSD value over the simulation period (e.g., 50 to 100 ns) suggests that the ligand remains stably bound within the receptor's active site. jppres.comnih.gov For example, MD simulations performed on a cobalt(III) complex of a 1-benzoyl-3-methylthiourea derivative bound to the HER-2 receptor showed stable RMSD values, confirming the stability of the interaction predicted by docking. jppres.com These simulations provide a more realistic model of the physiological environment and strengthen the predictions of inhibitory potential. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Potency Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chemrevlett.comnih.gov For thiourea derivatives, QSAR models have been developed to predict their potency as enzyme inhibitors or anticancer agents. researchgate.netchemrevlett.com

These models are built using a "training set" of compounds with known activities. Descriptors representing the physicochemical properties (e.g., lipophilicity, electronic properties, steric effects) of the molecules are calculated and correlated with their biological response. rjptonline.org The predictive power of a QSAR model is validated using an external "test set" of compounds and statistical metrics such as the coefficient of determination (R²) and Mean Squared Error (MSE). A high R² value (close to 1.0) indicates a strong correlation and a reliable model. chemrevlett.com Such models are valuable for predicting the activity of newly designed thiourea derivatives, thereby prioritizing the synthesis of the most promising candidates and guiding further structural modifications to enhance biological potency. analis.com.mychemrevlett.com

Coordination Chemistry of Thiourea Ligands

Ligand Properties of N-benzyl-N-methylthiourea and its Derivatives

The ability of a thiourea (B124793) derivative to form stable metal complexes is dictated by the nature and availability of its donor atoms and the influence of its organic substituents.

Donor Atoms and Ligand Flexibility (S, N, O)

Thiourea and its derivatives are recognized as versatile ligands in coordination chemistry, primarily due to the presence of multiple potential donor sites. researchgate.netresearchgate.net For this compound, which has the chemical formula C₉H₁₂N₂S, the principal donor atoms are the soft thiocarbonyl sulfur (S) atom and, to a lesser extent, the harder nitrogen (N) atoms of the thiourea core. sigmaaldrich.comnih.gov Unlike acylthioureas, this compound lacks a carbonyl group, and therefore, oxygen (O) is not a potential coordination site. conicet.gov.ar

The flexibility of the thiourea backbone, which can exhibit thione-thiol tautomerism, allows it to adapt to the electronic and steric requirements of various metal centers. researchgate.net Coordination typically occurs through the sulfur atom, which can act as a monodentate ligand. researchgate.net Bidentate coordination is also possible, involving both the sulfur and one of the nitrogen atoms to form a chelate ring. researchgate.net The planarity of the thiourea unit, as seen in related N,N'-dimethylthiourea complexes, further influences its packing and interaction in the solid state. iucr.org

Influence of Substituents on Coordination Modes and Stability Constants

The substituents attached to the nitrogen atoms of the thiourea core play a crucial role in determining the ligand's electronic properties and steric profile, which in turn affect the coordination modes and stability of the resulting metal complexes. conicet.gov.ar In this compound, two different groups are present: a methyl group (-CH₃) and a benzyl (B1604629) group (-CH₂C₆H₅).

Electronic Effects: The methyl group is electron-donating, which increases the electron density on the adjacent nitrogen atom and, through resonance, on the sulfur atom. This enhanced basicity can lead to stronger bonds with metal ions. The benzyl group is generally considered to be weakly electron-withdrawing or neutral in its inductive effect.

Steric Effects: The benzyl group is significantly bulkier than the methyl group. This steric hindrance can influence the coordination geometry of the metal complexes, potentially favoring lower coordination numbers or specific isomeric forms. It may also hinder bidentate (S,N) coordination, making monodentate coordination through the less-hindered sulfur atom more likely.

While specific stability constants for this compound complexes are not available in the literature, studies on related N,N-disubstituted thioureas show that both electronic and geometric factors are critical for the stability and structure of the final complex. nih.govmdpi.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with thiourea ligands generally involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent.

Complexation with Transition Metal Ions (e.g., Ni(II), Cu(II), Re(III), Pd(II), Hg(II), Cr(III), Co(II))

Complexes of various transition metals with N,N-disubstituted thiourea derivatives have been successfully synthesized and characterized. nih.govrsc.org A general synthetic route involves mixing a solution of the thiourea ligand with a metal salt, such as a chloride, nitrate, or acetate (B1210297), in a solvent like ethanol, methanol, or acetonitrile. nih.govinnovareacademics.inksu.edu.tr The reaction is often carried out at room temperature or with gentle heating.

For instance, complexes of Ni(II) and Cu(II) have been prepared with various N-benzoylthiourea derivatives. researchgate.net Similarly, Co(II), Pd(II), and even Au(I) complexes of N,N'-disubstituted thioureas have been reported. researchgate.netnih.govksu.edu.tr It is noteworthy that thiourea ligands can sometimes act as reducing agents; for example, reactions with Cu(II) salts have been observed to yield Cu(I) complexes. researchgate.net Based on these established methods, it is anticipated that this compound would form complexes with a similar range of transition metal ions.

| Metal Ion | Thiourea Ligand | Resulting Complex Geometry | Reference |

|---|---|---|---|

| Ni(II) | N,N-di-n-propyl-N′-(4-fluorobenzoyl)thiourea | Square-planar | researchgate.net |

| Co(II) | N-((5-bromopyridin-2-yl)carbamothioyl)-2-chlorobenzamide | Octahedral | ksu.edu.tr |

| Cu(I) | N-ferrocenoyl-N'-arylalkylthiourea | Trigonal planar | researchgate.net |

| Pd(II) | 1-(benzoyl)-3,3-(di-alkyl) thiourea | (Not specified) | researchgate.net |

| Co(II) | N,N'-dimethylthiourea | Distorted Tetrahedral | iucr.org |

Analysis of Coordination Geometry and Electronic Structure of Complexes

The structural elucidation of metal-thiourea complexes is routinely performed using a combination of spectroscopic and diffraction techniques.

Spectroscopic Analysis:

FT-IR Spectroscopy: The coordination of the thiourea ligand to a metal ion can be monitored by shifts in the vibrational frequencies of the C=S and C-N bonds. A shift to lower frequency for the C=S stretching band and a shift to higher frequency for the C-N stretching band are indicative of coordination through the sulfur atom.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the ligand within the complex and provide insights into the coordination environment, particularly for diamagnetic complexes like those of Pd(II) or Zn(II). researchgate.net

UV-Visible Spectroscopy: This technique is used to probe the electronic structure of the complexes, revealing d-d transitions and charge-transfer bands that are characteristic of the coordination geometry (e.g., octahedral vs. tetrahedral). innovareacademics.in

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information about the solid-state structure, including bond lengths, bond angles, and the precise coordination geometry around the metal center. researchgate.netrsc.org Geometries such as square-planar for Ni(II), distorted tetrahedral for Co(II), and trigonal planar for Cu(I) have been confirmed for complexes of related thiourea ligands. researchgate.netiucr.orgresearchgate.net

Theoretical Calculations: Density Functional Theory (DFT) is often employed to complement experimental data, providing a deeper understanding of the electronic structure, stability, and bonding within the complexes. nih.gov

For a hypothetical complex of this compound, one would expect either monodentate coordination via the sulfur atom or bidentate (S,N) chelation, leading to various possible geometries depending on the metal ion and reaction conditions.

Applications of Metal-Thiourea Complexes

While no applications are specifically reported for complexes of this compound, the broader class of metal-thiourea complexes has shown significant potential in various fields.

Materials Science: Certain N,N-disubstituted-N′-acylthiourea complexes of nickel, cobalt, and zinc have been used as single-source precursors in Aerosol Assisted Chemical Vapor Deposition (AACVD) to produce thin films of metal sulfides, which have applications in electronics and energy. nih.govrsc.org

Medicinal Chemistry: Gold(I) and other transition metal complexes bearing thiourea ligands have been investigated as potential anticancer agents, demonstrating cytotoxicity against various cancer cell lines. nih.gov

Enzyme Inhibition: N,N-disubstituted thiourea derivatives and their complexes have been studied as potent inhibitors of the enzyme urease, which is relevant in agriculture and for treating certain bacterial infections. nih.govmdpi.com

The presence of the benzyl group in this compound could impart lipophilic character to its metal complexes, potentially enhancing their bioavailability and making them interesting candidates for future investigation in medicinal chemistry.

Catalysis

While specific catalytic applications for this compound are not extensively documented in current literature, the catalytic potential of structurally related thiourea derivatives has been explored, particularly in the oxidation of organic substrates and in the context of green chemistry. Thiourea-based compounds are recognized for their ability to act as organocatalysts, often activating substrates through hydrogen bonding. rsc.orgresearchgate.net Furthermore, their coordination with metal centers can yield complexes with significant catalytic activity. conicet.gov.ar

Oxidation of Organic Substrates

An example that suggests the potential catalytic role of this compound is the study of copper(I) complexes with 1-benzyl-3,3-diethylthiourea, a compound structurally analogous to this compound (differing only in the substitution at one nitrogen atom). These tetrahedral copper(I) complexes, when combined with hydrogen peroxide, have been shown to be active catalysts for the oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones at room temperature. conicet.gov.ar This indicates that metal complexes of this compound could potentially exhibit similar catalytic activity in oxidation reactions.

The general catalytic cycle for such reactions involves the coordination of the thiourea ligand to the metal center, which then facilitates the oxidation of the alcohol substrate. The specific activity and selectivity of the catalyst can be influenced by the nature of the substituents on the thiourea ligand.

| Substrate | Product | Oxidant | Catalyst System | Key Finding |

|---|---|---|---|---|

| Primary Alcohols | Aldehydes | Hydrogen Peroxide | [CuCl(1-benzyl-3,3-diethylthiourea)(PPh3)2] | Effective oxidation at room temperature. conicet.gov.ar |

| Secondary Alcohols | Ketones | Hydrogen Peroxide | [CuCl(1-benzyl-3,3-diethylthiourea)(PPh3)2] | Catalyzes the oxidation of various secondary alcohols. conicet.gov.ar |

Green Catalysis

Thiourea derivatives are increasingly recognized as valuable organocatalysts that promote environmentally friendly chemical transformations, a key aspect of green chemistry. nih.govsigmaaldrich.comontosight.ai These molecules can catalyze reactions under mild conditions, often in greener solvents like water, and can be recyclable. sigmaaldrich.comontosight.ai Thiourea's ability to act as a bifunctional catalyst, donating hydrogen bonds to activate electrophiles while also potentially acting as a Brønsted base, allows it to promote various organic reactions without the need for toxic heavy metals. nih.govsigmaaldrich.com Although this compound has not been specifically highlighted in this context, its fundamental thiourea structure suggests it could be a candidate for developing new green catalytic systems.

Development of Radiopharmaceuticals and Applications in Nuclear Medicine

The development of radiopharmaceuticals is crucial for diagnostic imaging and targeted therapy in nuclear medicine. acs.orgontosight.ai These agents typically consist of a biologically active molecule attached to a radionuclide. nih.gov The thiourea functional group has been incorporated into molecules designed for radiopharmaceutical applications. For instance, thiourea-based linkers have been used to couple radiometal complexes to targeting molecules for imaging purposes. conicet.gov.ar

However, a direct application or specific study involving this compound in the development of radiopharmaceuticals has not been reported in the scientific literature. While compounds with "N-benzyl" or "N-methyl" groups have been investigated in radiopharmaceutical research, such as N-benzyl-N-((11)C)methyl-2-(7-methyl-8-oxo-2-phenyl-7,8-dihydro-9H-purin-9-yl)acetamide, this is a significantly different and more complex molecule than this compound. ontosight.ai Similarly, other radiolabeled thiourea derivatives like N-(2-[18F]fluoroethyl)-N'-methylthiourea have been synthesized, but these are distinct chemical entities. researchgate.net

The potential for this compound to be used in this field would likely depend on its ability to be radiolabeled and to either target specific biological sites or act as a linker in a larger radiopharmaceutical construct. Without specific research on this compound, its role in nuclear medicine remains hypothetical.

Chemosensing Applications for Anion and Cation Detection

Thiourea derivatives are widely recognized for their ability to act as chemosensors, capable of detecting specific anions and cations through interactions that result in a measurable signal, such as a change in color or fluorescence. Current time information in Bangalore, IN.researchgate.netnih.govresearchgate.net The N-H protons on the thiourea group are effective hydrogen-bond donors, allowing them to bind with anions.

While there are no studies detailing the direct use of this compound as a chemosensor, research on a closely related compound highlights its potential as a precursor for highly effective fluorescent anion sensors. A study describes the synthesis of isothiouronium-derived fluorescent chemosensors, which are prepared from thiourea derivatives as key starting materials. researchgate.netrsc.org One such sensor, 2-[(S-benzyl-N′-methyl-N-isothiouronio)methyl]naphthalene hexafluorophosphate, is synthesized from a thiourea precursor that is structurally very similar to this compound, featuring a naphthalen-2-ylmethyl group instead of a benzyl group. researchgate.netrsc.org

These sensors operate on a photoinduced electron transfer (PET) mechanism. In the absence of an anion, the sensor's fluorescence is quenched (switched "off"). Upon binding an anion, the PET process is disrupted, leading to a significant enhancement in fluorescence (switched "on"). researchgate.netrsc.org This "switch-on" mechanism is highly desirable for sensitive detection. The isothiouronium sensor derived from the N-methylthiourea precursor showed a particularly strong affinity for oxoanions like acetate (AcO⁻). researchgate.netrsc.org

| Anion (as tetrabutylammonium (B224687) salt) | Fluorescence Enhancement Factor | Sensing Mechanism |

|---|---|---|

| Acetate (AcO⁻) | ~1600% | "Switch-on" PET Sensing researchgate.netrsc.org |

| Dihydrogen Phosphate (B84403) (H₂PO₄⁻) | Significant Enhancement | "Switch-on" PET Sensing researchgate.netrsc.org |

| Chloride (Cl⁻) | Moderate Enhancement | "Switch-on" PET Sensing researchgate.netrsc.org |

The findings for this closely related compound strongly suggest that this compound could serve as a valuable building block for the synthesis of novel "switch-on" fluorescent chemosensors for the selective detection of biologically and environmentally important anions. The benzyl and methyl groups would influence the sensor's solubility, stability, and binding selectivity.

Biological Activities and Medicinal Chemistry Applications

Anticancer and Antitumor Potential

Thiourea (B124793) derivatives are recognized for their potential as anticancer agents, largely due to the thiourea pharmacophore (-HN-C(=S)-NH-), which can interact with various biological targets. ontosight.ai However, specific data for N-benzyl-N-methylthiourea are not extensively documented in publicly available research.

Mechanism-Based Inhibition of Kinases (e.g., EGFR, HER-2)

While numerous studies have explored thiourea derivatives as inhibitors of key kinases in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), there is no specific scientific literature available that documents the activity of this compound as an inhibitor of these kinases. Research has tended to focus on more complex derivatives.

Modulation of Sirtuins (e.g., SIRT1) and Associated Cellular Pathways

Sirtuins, a class of NAD+-dependent deacetylases, are significant targets in cancer therapy. Although compounds containing a thiourea moiety have been investigated as sirtuin modulators, specific studies detailing the effects of this compound on SIRT1 or its associated cellular pathways have not been identified in the current body of scientific literature.

Inhibition of Topoisomerases (e.g., Topoisomerase IV, DNA Gyrase)

Topoisomerases are crucial enzymes for DNA replication and are validated targets for anticancer and antibacterial drugs. While various heterocyclic compounds and metal complexes incorporating thiourea derivatives have been shown to inhibit bacterial topoisomerases like DNA gyrase and Topoisomerase IV, there is no published research specifically identifying this compound as an inhibitor of these enzymes.

Cytotoxic Activity Against Various Cancer Cell Lines (e.g., MCF-7, HeLa, DU-145, WiDr, T47D)

The cytotoxic effects of many thiourea derivatives have been evaluated against a wide range of human cancer cell lines. However, a comprehensive review of the scientific literature did not yield specific cytotoxic activity data (such as IC50 values) for this compound against the MCF-7 (breast cancer), HeLa (cervical cancer), DU-145 (prostate cancer), WiDr (colon cancer), or T47D (breast cancer) cell lines. The available data focuses on other, often more complex, thiourea structures.

Antimicrobial and Antiviral Activities

The thiourea scaffold is a component of various compounds with demonstrated antimicrobial and antiviral properties. ontosight.ai The potential for this compound in this regard is noted, though specific efficacy data remains limited.

Antibacterial Efficacy Against Specific Strains (e.g., B. Subtilis, S. Aureus, S. Typhi, S. Dysentery)

Although a wide array of thiourea derivatives has been synthesized and tested against numerous bacterial pathogens, there is a lack of specific data in the available scientific literature concerning the antibacterial efficacy of this compound against Bacillus subtilis, Staphylococcus aureus, Salmonella typhi, or Shigella dysenteriae.

Antiviral Effects (e.g., against Herpes Viruses, Cytomegalovirus (CMV))

This compound is part of the broader class of N-benzyl-N'-arylthiourea derivatives that have been investigated for their antiviral properties, particularly against herpesviruses like Cytomegalovirus (CMV). Research has led to the development of a series of potent thiourea inhibitors of CMV. nih.gov These compounds have demonstrated improved stability and significant antiviral activity in in-vitro assays. nih.gov

One study highlighted a series of N-Benzyl-N'-arylthiourea inhibitors that were effective against ganciclovir-sensitive and resistant strains of CMV. researchgate.net These compounds are noted to act at an early stage of viral infection and are specific to cytomegaloviruses, showing no activity against other herpesviruses. researchgate.net For instance, a specific derivative within a series of thiourea inhibitors demonstrated a 50% inhibitory concentration (IC50) of 0.2 nM against CMV in cultured Human Foreskin Fibroblast (HFF) cells. nih.gov The selectivity of these compounds is attributed to specific interactions with CMV glycoprotein (B1211001) B (gB), where residues that interact with the inhibitor are not conserved in other viruses like Herpes Simplex Virus (HSV) or Varicella-Zoster Virus (VZV). researchgate.net

Table 1: Antiviral Activity of a Representative Thiourea Derivative

| Virus | Target Cell Line | Inhibitory Concentration (IC50) |

|---|---|---|

| Cytomegalovirus (CMV) | HFF | 0.2 nM |

Data sourced from a study on a series of potent thiourea inhibitors of CMV. nih.gov

Mechanistic Insights into Antimicrobial Action

The antimicrobial mechanism of thiourea derivatives, including this compound, is multifaceted. While specific studies on this compound's mechanism are not detailed, the action of related compounds provides significant insights. The thiourea scaffold is a key pharmacophore in various antimicrobial agents. jst.go.jp

One proposed mechanism involves the disruption of intermolecular interactions within bacterial structures. mdpi.com For example, the bactericidal action of certain O-benzyl derivatives containing an imidazole (B134444) ring is attributed to this disruption. mdpi.com In the context of anti-tuberculosis activity, the thiourea derivative Isoxyl is known to inhibit the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. jst.go.jp Unlike some other anti-tuberculosis drugs that stimulate the production of short-chain fatty acids, Isoxyl inhibits their synthesis. jst.go.jp The antimicrobial activity is also influenced by the substituents on the thiourea core; for instance, compounds with electron-withdrawing groups like halogens often display enhanced antibacterial potency. jst.go.jp

Enzyme Modulation and Inhibition

This compound and its derivatives have been evaluated for their ability to modulate and inhibit several critical enzymes involved in various physiological and pathological processes.

Nitric Oxide Synthase (NOS) Inhibition and Stimulation

Derivatives of N-benzylthiourea have been identified as modulators of nitric oxide synthase (NOS) isoforms. nih.gov NOS enzymes, including neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS), are responsible for the production of nitric oxide, a key signaling molecule. biorxiv.orgresearchgate.net